

FT-IR analysis of 1-Benzoyl-3-phenyl-2-thiourea

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Compound of Interest

Compound Name: **1-Benzoyl-3-phenyl-2-thiourea**

Cat. No.: **B1213829**

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Molecular Structure and Key Functional Groups

1-Benzoyl-3-phenyl-2-thiourea ($C_{14}H_{12}N_2OS$) possesses several key functional groups that give rise to a characteristic infrared spectrum.^[1] These include the N-H groups of the thiourea moiety, the carbonyl (C=O) group of the benzoyl substituent, the thiocarbonyl (C=S) group, and the phenyl rings. The vibrational frequencies of these groups are sensitive to their chemical environment and can be used for structural elucidation and characterization.

FT-IR Spectral Data Summary

The FT-IR spectrum of **1-Benzoyl-3-phenyl-2-thiourea** exhibits a series of absorption bands corresponding to the various vibrational modes of its functional groups. The following table summarizes the expected and reported vibrational frequencies for BPT and related benzoylthiourea derivatives.

Wavenumber (cm^{-1})	Vibrational Assignment	Reference
~3358 - 3168	N-H Stretching	[2][3][4]
~1686 - 1638	C=O (Amide I) Stretching	[2][3][4]
~1537	N-H Bending (Amide II)	[2][4]
~1352 - 1332	C-N Stretching	[3]
~1279	N-C=S Stretching	[5]
~770 - 696	C=S Stretching	[3][5]

Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the sample (e.g., solid, solution).

Experimental Protocol

This section outlines a typical experimental procedure for acquiring the FT-IR spectrum of **1-Benzoyl-3-phenyl-2-thiourea**.

3.1. Materials and Instrumentation

- Sample: **1-Benzoyl-3-phenyl-2-thiourea** (solid powder)
- Matrix: Potassium bromide (KBr), spectroscopic grade
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Accessories: Agate mortar and pestle, hydraulic press for pellet preparation.

3.2. Sample Preparation (KBr Pellet Method)

- Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the FT-IR spectrum.
- Weigh approximately 1-2 mg of the **1-Benzoyl-3-phenyl-2-thiourea** sample and 100-200 mg of dry KBr.
- Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.

3.3. Data Acquisition

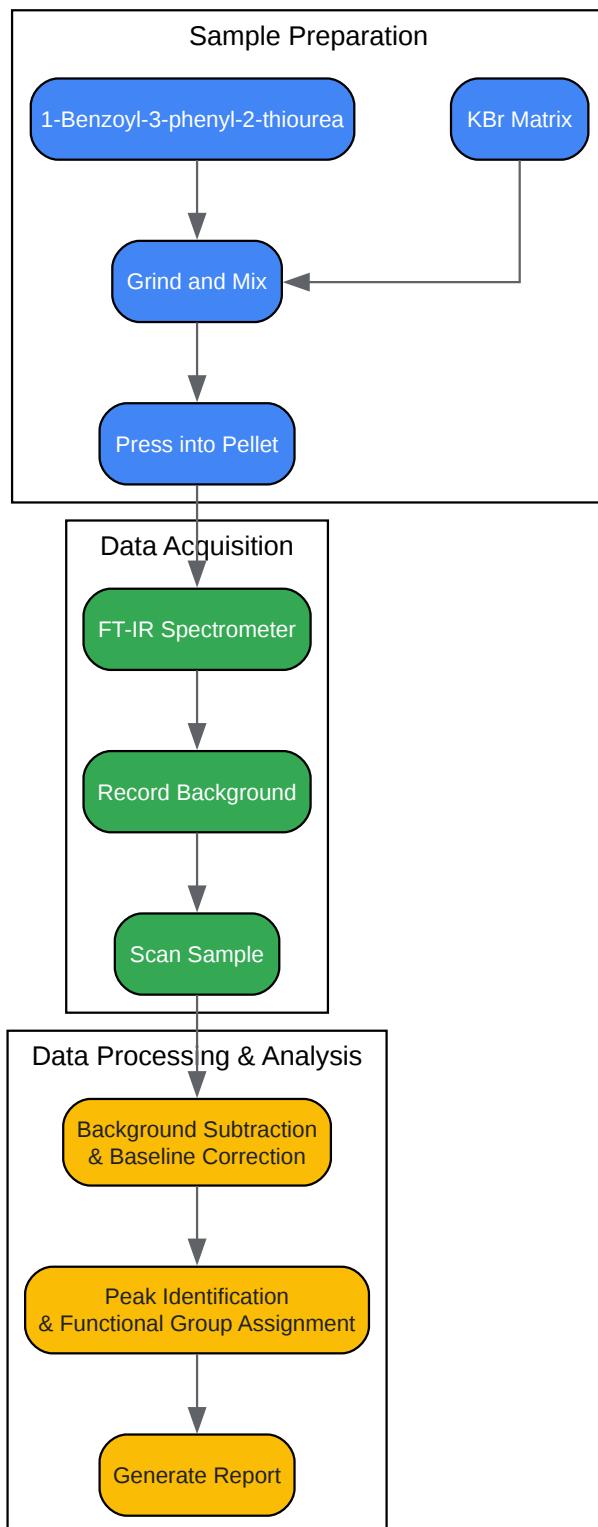
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Record a background spectrum of the empty sample compartment.
- Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction and, if necessary, baseline correction.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of **1-Benzoyl-3-phenyl-2-thiourea**.

FT-IR Analysis Workflow for 1-Benzoyl-3-phenyl-2-thiourea

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Caption: Workflow for FT-IR analysis of **1-Benzoyl-3-phenyl-2-thiourea**.

Interpretation of the Spectrum

The FT-IR spectrum of **1-Benzoyl-3-phenyl-2-thiourea** provides a molecular fingerprint that can be used for its identification and characterization.

- N-H Stretching: The bands in the region of 3358-3168 cm^{-1} are characteristic of the N-H stretching vibrations of the thiourea moiety. The presence of multiple bands in this region may be due to inter- and intramolecular hydrogen bonding.[2][3][4]
- C=O Stretching: A strong absorption band around 1686-1638 cm^{-1} is assigned to the stretching vibration of the carbonyl group (Amide I band).[2][3][4]
- N-H Bending: The peak around 1537 cm^{-1} is attributed to the N-H bending vibration (Amide II band), often coupled with C-N stretching.[2][4]
- C-N and C=S Stretching: The region between 1400 cm^{-1} and 600 cm^{-1} contains a complex series of bands arising from C-N stretching, C=S stretching, and various bending and rocking vibrations of the molecule. The bands around 1352-1332 cm^{-1} and 770-696 cm^{-1} are typically assigned to C-N and C=S stretching modes, respectively.[3][5]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of **1-Benzoyl-3-phenyl-2-thiourea**. This guide has provided a summary of the key vibrational frequencies, a detailed experimental protocol, and a visual representation of the analytical workflow. The information presented herein will be valuable for researchers and scientists involved in the synthesis, characterization, and application of this and related thiourea derivatives in drug development and other fields.

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